Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI)
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Overview
Description
Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) is a chemical compound that belongs to the class of piperazinones. Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone functional group. This particular compound is characterized by the presence of a methyl group at the 6th position and a 2-oxobutylidene group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylpiperazin-2-one with an aldehyde or ketone to introduce the 2-oxobutylidene group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperazinone, 6-methyl-3-(2-oxopropylidene)-(9CI)
- Piperazinone, 6-methyl-3-(2-oxoethylidene)-(9CI)
- Piperazinone, 6-methyl-3-(2-oxobutyl)-(9CI)
Uniqueness
Piperazinone, 6-methyl-3-(2-oxobutylidene)-(9CI) is unique due to its specific structural features, such as the 2-oxobutylidene group at the 3rd position
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3Z)-6-methyl-3-(2-oxobutylidene)piperazin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(12)4-8-9(13)11-6(2)5-10-8/h4,6,10H,3,5H2,1-2H3,(H,11,13)/b8-4- |
InChI Key |
FPIPHEAEXNBSOF-YWEYNIOJSA-N |
Isomeric SMILES |
CCC(=O)/C=C\1/C(=O)NC(CN1)C |
Canonical SMILES |
CCC(=O)C=C1C(=O)NC(CN1)C |
Origin of Product |
United States |
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